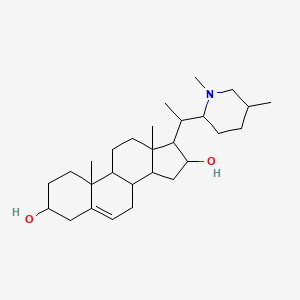

Hapepunine

Description

Properties

IUPAC Name |

17-[1-(1,5-dimethylpiperidin-2-yl)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO2/c1-17-6-9-24(29(5)16-17)18(2)26-25(31)15-23-21-8-7-19-14-20(30)10-12-27(19,3)22(21)11-13-28(23,26)4/h7,17-18,20-26,30-31H,6,8-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHXSIDXKCKLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N(C1)C)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hapepunine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hapepunine, a steroidal alkaloid of the N-methyl-22,26-epiminocholestene class, is a naturally occurring compound found within the genus Fritillaria. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its natural sources. It details the experimental protocols for its extraction and purification, presents its known physicochemical and spectroscopic data in a structured format, and explores its potential biological significance. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and related steroidal alkaloids.

Discovery and Natural Sources

This compound was first discovered and isolated from the aerial parts of Fritillaria camtschatcensis[1]. It is also found in other Fritillaria species, such as Fritillaria thunbergii. In its natural state, this compound likely exists as a glycoside, meaning it is attached to one or more sugar molecules. The initial isolation of this compound involved the acid hydrolysis of a glycosidic fraction of the plant material, which cleaved the sugar moieties to yield the free alkaloid[1].

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant |

| Fritillaria camtschatcensis | Aerial Parts |

| Fritillaria thunbergii | Not specified |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process that involves extraction, acid hydrolysis to cleave the glycosidic linkages, and chromatographic purification. The following protocols are based on general methods for the isolation of steroidal alkaloids from Fritillaria species and the specific information available on the initial isolation of this compound.

Extraction of the Glycosidic Fraction

A general procedure for the extraction of alkaloids from Fritillaria bulbs, which can be adapted for the aerial parts, is as follows:

-

Maceration: The dried and powdered plant material is macerated with an organic solvent, typically ethanol or methanol, at room temperature for an extended period.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents.

-

The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the nitrogen atoms of the alkaloids, making them water-soluble.

-

The acidic solution is washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The aqueous layer is then made alkaline (e.g., with NaOH or NH4OH) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted into an organic solvent like chloroform or a chloroform-methanol mixture.

-

-

Evaporation: The organic solvent is evaporated to yield a crude alkaloid fraction.

Acid Hydrolysis of the Glycosidic Fraction

To obtain the aglycone (the non-sugar part of the glycoside), which in this case is this compound, the crude alkaloid glycoside fraction is subjected to acid hydrolysis.

-

Hydrolysis: The crude glycoside fraction is dissolved in an acidic solution (e.g., 1-2 M HCl or H2SO4 in aqueous methanol).

-

Heating: The solution is heated under reflux for several hours to facilitate the cleavage of the glycosidic bonds.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base, and the liberated aglycones are extracted with an organic solvent.

Chromatographic Purification

The final step in obtaining pure this compound is chromatographic separation. Various chromatographic techniques can be employed.

-

Column Chromatography: The crude aglycone fraction is subjected to column chromatography on silica gel or alumina.

-

A step-gradient elution is typically used, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC on a reversed-phase column (e.g., C18) is often used.

-

The mobile phase typically consists of a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid or formic acid.

-

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through the analysis of its spectroscopic data.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C28H47NO2 |

| Molecular Weight | 429.68 g/mol |

| Chemical Class | Steroidal Alkaloid (N-methyl-22,26-epiminocholestene) |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, which helps in determining the elemental composition and structural features. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Reveals the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Shows the number of carbon atoms and their chemical environment (e.g., methyl, methylene, methine, quaternary, carbonyl). |

| Infrared (IR) Spectroscopy | Indicates the presence of functional groups such as hydroxyl (-OH) and amine (N-H) groups. |

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively studied. However, steroidal alkaloids from Fritillaria species are known to possess a range of pharmacological effects, including antitussive, expectorant, and anti-inflammatory properties. The N-methyl-22,26-epiminocholestane skeleton is a common feature in many bioactive steroidal alkaloids, suggesting that this compound may exhibit similar activities.

Further research is required to elucidate the specific mechanism of action and potential signaling pathways affected by this compound. Given the activities of related compounds, potential areas of investigation could include:

-

Anti-inflammatory pathways: Investigating the effect of this compound on key inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

-

Neurological pathways: Exploring potential interactions with neurotransmitter receptors, given that some alkaloids have neurological effects.

-

Antitussive mechanisms: Studying its effects on the cough reflex arc.

Visualizations

Logical Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Potential Areas of Biological Investigation for this compound

Caption: Potential biological activities of this compound.

Conclusion

This compound represents a potentially valuable natural product from the Fritillaria genus. While its discovery and basic structural features are established, a significant gap exists in the understanding of its biological activity and mechanism of action. This guide provides a consolidated resource of the available technical information on this compound, with the aim of stimulating further research into its pharmacological potential. The detailed protocols and structured data presented herein are intended to facilitate the design of future studies aimed at isolating this compound in larger quantities and systematically evaluating its therapeutic properties. Such investigations are crucial for unlocking the full potential of this and other related steroidal alkaloids in the development of novel therapeutic agents.

References

Hapepunine (CAS No. 68422-01-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hapepunine, a steroidal alkaloid primarily isolated from species of the Fritillaria genus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and underlying mechanisms of action of this compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for relevant assays, and presents visual diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a steroidal alkaloid characterized by a complex polycyclic structure. The molecular formula for this compound is C28H47NO2, with a corresponding molecular weight of 429.69 g/mol .[1][2] Its chemical name is (3R,10S,13R,16R)-17-[1-[(2R,5R)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol.[2]

| Property | Value | Reference |

| CAS Number | 68422-01-5 | |

| Molecular Formula | C28H47NO2 | [1][2] |

| Molecular Weight | 429.69 g/mol | [1] |

| Chemical Name | (3R,10S,13R,16R)-17-[1-[(2R,5R)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol | [2] |

| Natural Sources | Fritillaria species, including Fritillaria camtschatcensis | [3] |

Biological Activities and Mechanism of Action

This compound has demonstrated notable biological activities, primarily as an anti-inflammatory and sedative agent.

Anti-inflammatory Activity

Research has shown that steroidal alkaloids from Fritillaria species possess anti-inflammatory properties. The total alkaloid fraction from the bulbs of Fritillaria cirrhosa has been observed to attenuate acute lung injury and exhibit anti-inflammatory effects.[4] Studies on the total alkaloids of Fritillaria cirrhosa have indicated that their mechanism of action may involve the inhibition of the TGF-β and NF-κB signaling pathways.[5] While the specific effects of this compound on these pathways have not been fully elucidated, it is plausible that it contributes to the overall anti-inflammatory profile of Fritillaria extracts.

Sedative Activity

The sedative properties of this compound are less well-documented in terms of their mechanistic underpinnings. Traditional use of Fritillaria species for their calming effects suggests a potential interaction with the central nervous system. Further investigation is required to identify the specific neural pathways and receptors modulated by this compound to elicit its sedative effects.

Experimental Protocols

General Protocol for Isolation of Total Steroidal Alkaloids from Fritillaria

The following is a generalized protocol for the extraction and enrichment of steroidal alkaloids from Fritillaria bulbs, which would include this compound.

Figure 1. General workflow for the isolation of this compound.

Protocol for Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is used to assess the anti-inflammatory activity of compounds like this compound by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Figure 2. Workflow for the nitric oxide production assay.

Signaling Pathways

Postulated Anti-inflammatory Signaling Pathway

Based on studies of total alkaloids from Fritillaria, this compound may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS), a component of bacterial cell walls, typically activates these pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. This compound is hypothesized to interfere with this cascade.

Figure 3. Postulated anti-inflammatory signaling pathway of this compound.

Future Directions

While this compound shows promise as a bioactive compound, further research is necessary to fully characterize its therapeutic potential. Key areas for future investigation include:

-

Detailed Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways involved in both the anti-inflammatory and sedative effects of this compound.

-

Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationships.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of purified this compound in relevant animal models of inflammatory diseases and central nervous system disorders.

-

Toxicological Assessment: Thorough safety and toxicity studies to determine the potential adverse effects of this compound.

Conclusion

This compound is a steroidal alkaloid with demonstrated anti-inflammatory and potential sedative properties. This technical guide has summarized the current knowledge regarding its physicochemical characteristics and biological activities. The provided experimental protocols and pathway diagrams offer a framework for future research aimed at unlocking the full therapeutic potential of this natural product. Continued investigation into its mechanisms of action and in vivo efficacy is warranted to advance its development as a potential therapeutic agent.

References

- 1. This compound | 68422-01-5 [chemicalbook.com]

- 2. biocrick.com [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hapepunine, a solanidine-type steroidal alkaloid found in plants of the Fritillaria genus, and its related compounds are of significant interest due to their potential pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathways leading to these complex natural products. Drawing parallels with the well-studied biosynthesis of solanidine in Solanaceae, this document outlines a putative pathway for this compound, detailing the key enzymatic steps from the central precursor cholesterol. Furthermore, this guide furnishes detailed experimental protocols for the extraction, isolation, purification, and structural elucidation of these alkaloids, alongside a compilation of available quantitative data for related compounds to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and plant biochemistry.

Introduction to this compound and Related Alkaloids

This compound is a C27 steroidal alkaloid characterized by a solanidine backbone. It is primarily isolated from various Fritillaria species, such as Fritillaria thunbergii and Fritillaria camtschatcensis.[1] Structurally, it shares a common hexacyclic core with other solanidine-type alkaloids, which are known for their diverse biological activities. The biosynthesis of these intricate molecules is a complex process that begins with primary metabolism and involves a series of enzymatic modifications to the cholesterol scaffold. Understanding these pathways is crucial for the potential biotechnological production of these valuable compounds.

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed based on the well-documented biosynthesis of solanidine in plants belonging to the Solanaceae family. The core structure of this compound is identical to solanidine, suggesting a highly conserved biosynthetic route.

The biosynthesis can be broadly divided into three main stages:

-

Formation of Cholesterol: The universal precursor for all steroidal alkaloids is cholesterol, which is synthesized via the mevalonate (MVA) and/or the 2-methyl-D-erythritol-4-phosphate (MEP) pathways.

-

Conversion of Cholesterol to the Aglycone Core (Solanidine): This stage involves a series of oxidations, hydroxylations, and the incorporation of a nitrogen atom to form the characteristic indolizidine ring system.

-

Glycosylation and Other Modifications: The aglycone can be further modified by glycosyltransferases to form various glycoalkaloids.

From Acetyl-CoA to Cholesterol

The biosynthesis of the cholesterol backbone begins with acetyl-CoA and proceeds through the MVA or MEP pathway to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form farnesyl pyrophosphate (FPP) and subsequently squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which is cyclized to form cycloartenol in plants. A series of subsequent enzymatic reactions, including demethylations and isomerizations, convert cycloartenol into cholesterol.[2]

Figure 1. Overview of the Cholesterol Biosynthesis Pathway.

Putative Pathway from Cholesterol to this compound (Solanidine Core)

The conversion of cholesterol to the solanidine aglycone is a complex, multi-step process. While the exact enzymatic sequence in Fritillaria is yet to be confirmed, studies in Solanaceae suggest the involvement of cytochrome P450 monooxygenases (CYPs) and other enzymes for hydroxylation and oxidation reactions. A key step is the incorporation of a nitrogen atom, which is thought to occur via a transamination reaction involving an aldehyde intermediate at C-26.[3]

Figure 2. Putative Biosynthetic Steps from Cholesterol to the Solanidine Core.

Experimental Protocols

Extraction and Isolation of this compound and Related Alkaloids

This protocol is a generalized procedure based on methods reported for the extraction of steroidal alkaloids from Fritillaria species.

Workflow:

Figure 3. General Workflow for the Extraction of Steroidal Alkaloids.

Detailed Methodology:

-

Plant Material Preparation: Air-dry the bulbs of the Fritillaria species of interest and grind them into a fine powder.

-

Extraction:

-

Maceration: Soak the powdered plant material in methanol or 95% ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.

-

Soxhlet Extraction: Alternatively, perform continuous extraction in a Soxhlet apparatus with methanol for 12-24 hours.

-

-

Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Acid-Base Partitioning:

-

Suspend the crude extract in 2% aqueous sulfuric acid.

-

Partition the acidic solution with chloroform or diethyl ether to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

-

Extract the alkaline solution with chloroform or a mixture of chloroform and methanol (e.g., 3:1 v/v) multiple times.

-

Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.

-

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation: A preparative or semi-preparative HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable for the purification of these non-chromophoric alkaloids.

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm) is commonly used.

Mobile Phase: A gradient elution system is typically employed. A common mobile phase consists of:

-

Solvent A: Water with a modifier like 0.1% trifluoroacetic acid or 10 mM ammonium bicarbonate.

-

Solvent B: Acetonitrile or methanol.

Gradient Program (Example):

| Time (min) | % Solvent B |

| 0 | 10 |

| 30 | 60 |

| 40 | 90 |

| 45 | 90 |

| 50 | 10 |

| 60 | 10 |

Flow Rate: 2-5 mL/min for a semi-preparative column.

Detection: ELSD is preferred due to the lack of strong UV absorbance of many steroidal alkaloids.

Fraction Collection: Collect fractions based on the detector response and analyze them by thin-layer chromatography (TLC) or analytical HPLC-MS to identify fractions containing the target compounds.

Structural Elucidation

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the isolated compounds. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation, particularly for identifying the aglycone and sugar moieties in glycoalkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

13C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the complete structure by revealing proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC).

Quantitative Data

Specific quantitative data for this compound is scarce in the literature. However, data for other major steroidal alkaloids in various Fritillaria species can provide a valuable reference point for researchers.

Table 1: Content of Major Steroidal Alkaloids in Selected Fritillaria Species

| Alkaloid | Fritillaria Species | Plant Part | Content (% of dry weight) | Analytical Method |

| Peimine | F. thunbergii | Bulb | 0.07 - 0.25 | HPLC-ELSD |

| Peiminine | F. thunbergii | Bulb | 0.03 - 0.15 | HPLC-ELSD |

| Imperialine | F. cirrhosa | Bulb | 0.1 - 0.5 | HPLC-ELSD |

| Verticine | F. verticillata | Bulb | 0.2 - 0.8 | HPLC-ELSD |

| Verticinone | F. verticillata | Bulb | 0.1 - 0.4 | HPLC-ELSD |

Note: The content of alkaloids can vary significantly based on the geographical origin, cultivation conditions, and developmental stage of the plant.

Conclusion

The biosynthesis of this compound and related steroidal alkaloids is a complex and fascinating area of plant natural product chemistry. While the complete pathway remains to be fully elucidated, the foundational knowledge of cholesterol biosynthesis and the well-studied solanidine pathway provide a robust framework for future research. The experimental protocols detailed in this guide offer a practical starting point for the isolation and characterization of these compounds. Further investigation, particularly utilizing modern transcriptomic and metabolomic approaches, will be instrumental in identifying the specific enzymes and intermediates involved in the biosynthesis of this compound in Fritillaria. This knowledge will not only advance our understanding of plant specialized metabolism but also pave the way for the sustainable production of these potentially valuable pharmaceuticals.

References

In Silico Prediction of Hapepunine's Biological Activity: A Technical Guide

Disclaimer: As of this writing, specific experimental or computational studies on the biological activity of Hapepunine are not available in the public domain. This guide will, therefore, outline a comprehensive in silico workflow for predicting the biological activity of this compound, a N-methyl-22,26-epiminocholestene isolated from Fritillaria camtschatcensis. The methodologies and data presented are based on studies of structurally related isosteroidal alkaloids found in various Fritillaria species, providing a robust framework for the computational analysis of this compound.

Introduction to this compound and In Silico Prediction

This compound is an isosteroidal alkaloid, a class of natural products known for a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and acetylcholinesterase inhibitory activities.[1][2][3] Computational, or in silico, methods provide a rapid and cost-effective approach to predict the biological activities of novel or understudied compounds like this compound. These methods, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, can elucidate potential molecular targets, mechanisms of action, and drug-like properties before extensive laboratory testing is undertaken.

A Framework for In Silico Biological Activity Prediction

The following workflow outlines a systematic approach to computationally predict the biological activities of this compound.

Methodologies and Experimental Protocols

This section details the key computational experiments for predicting this compound's biological activity, using protocols adapted from studies on related Fritillaria alkaloids.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can suggest potential biological targets and provide insights into the mechanism of action.

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound. If an experimentally determined structure is unavailable, it can be generated from its 2D structure and energy-minimized using software like Avogadro or ChemDraw.

-

The structure is then optimized using a force field (e.g., MMFF94) and saved in a suitable format (e.g., .pdbqt).

-

-

Target Identification and Preparation:

-

Potential protein targets can be identified based on the known activities of related isosteroidal alkaloids. For example, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various protein kinases involved in cancer signaling pathways (e.g., AKT1) are plausible targets.[2][4][5]

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules and existing ligands, adding polar hydrogens, and assigning charges using tools like AutoDockTools.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the target protein, typically centered on the active site where the native ligand binds.

-

Perform the docking simulation using software such as AutoDock Vina. The program will generate multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

-

Data Presentation: Predicted Binding Affinities of Fritillaria Alkaloids with Target Proteins

| Alkaloid | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Peiminine | AKT1 | -79.83 ± 3.0 (MM/GBSA) | [5] |

| Dihydroimperialine | Butyrylcholinesterase | Not explicitly stated, but docking was performed | [4] |

| Isosteroidal Alkaloid 1 | Acetylcholinesterase | Not explicitly stated, but docking was performed | [2] |

| Isosteroidal Alkaloid 4 | TLR4/MD2 | Not explicitly stated, but docking was performed | [1] |

ADMET Prediction

ADMET prediction assesses the drug-like properties of a compound. This is crucial in early-stage drug discovery to identify molecules with favorable pharmacokinetic and safety profiles.

Experimental Protocol:

-

Input: The simplified molecular-input line-entry system (SMILES) string or the 2D structure of this compound is used as input for online prediction tools.

-

Prediction Servers: Utilize web-based servers like SwissADME, pkCSM, or ADMETlab 2.0.[6]

-

Analysis: These tools predict a range of properties, including:

-

Absorption: Intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity.

-

Drug-likeness: Lipinski's rule of five, Ghose filter, Veber rule.

-

Data Presentation: Predicted ADMET Properties for Representative Fritillaria Alkaloids

| Property | Predicted Value for a Representative Alkaloid | Desirable Range |

| Absorption | ||

| Intestinal Absorption | High | High |

| Distribution | ||

| BBB Permeability | Low | Varies by target |

| Metabolism | ||

| CYP2D6 Inhibitor | No | No |

| Toxicity | ||

| AMES Toxicity | No | No |

| Drug-likeness | ||

| Lipinski's Rule Violations | 0 | ≤ 1 |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding pose from molecular docking.

Experimental Protocol:

-

System Setup: The docked complex of this compound and its target protein is placed in a simulation box with explicit solvent (water molecules) and ions to mimic physiological conditions.

-

Simulation: An MD simulation is run for a specified time (e.g., 100 ns) using software like GROMACS or AMBER.

-

Analysis: The trajectory of the simulation is analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions (e.g., hydrogen bonds).

Potential Signaling Pathways

Based on the predicted targets and known activities of related alkaloids, this compound may modulate several key signaling pathways. For instance, if this compound is predicted to inhibit AKT1, it could interfere with the PI3K-Akt signaling pathway, which is often dysregulated in cancer.[5][7]

Conclusion and Future Directions

This guide provides a comprehensive framework for the in silico prediction of this compound's biological activity. By leveraging methodologies applied to structurally similar isosteroidal alkaloids from Fritillaria species, it is possible to generate hypotheses about this compound's potential therapeutic applications, such as anti-inflammatory, neuroprotective, or anticancer effects. The computational data derived from molecular docking, ADMET profiling, and molecular dynamics simulations can guide future experimental validation, including in vitro enzyme assays and cell-based cytotoxicity studies, to confirm the predicted biological activities and elucidate the precise mechanism of action of this compound.

References

- 1. Three undescribed isosteroidal alkaloids from the bulbs of Fritillaria ussuriensis maxim: Anti-inflammatory activities, docking studies and molecular dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemometric-guided isolation of new Isosteroidal alkaloids from Fritillaria cirrhosa D.Don (Liliaceae, syn. Fritillaria roylei Hook) as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isosteroidal alkaloids from Fritillaria hupehensis Hsiao et K.C.Hsia: Synthesis and biological evaluation of alkaloid derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. chemmethod.com [chemmethod.com]

- 7. Network Pharmacology Prediction and Experimental Validation of Trichosanthes-Fritillaria thunbergii Action Mechanism Against Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data Analysis of Hapepunine and Related Steroidal Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed, publicly available spectral data for Hapepunine is scarce. This guide provides a comprehensive framework for the spectral analysis of this compound and related steroidal alkaloids, utilizing generalized experimental protocols and representative data based on the known chemical class of the compound.

Introduction

This compound is a steroidal alkaloid of the N-methyl-22,26-epiminocholestene class, isolated from plants of the Fritillaria genus.[1] The structural elucidation of such complex natural products is a critical step in drug discovery and development, relying on a synergistic combination of modern spectroscopic techniques. This guide outlines the core methodologies—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—for the comprehensive spectral analysis of compounds like this compound.

General Workflow for Natural Product Structure Elucidation

The process of identifying a novel compound from a natural source follows a logical progression from isolation to final structure confirmation.

Caption: Workflow for Natural Product Isolation and Structure Elucida..

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition of a molecule, along with structural information derived from its fragmentation patterns.

Experimental Protocol (Illustrative)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified alkaloid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode):

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Full Scan (MS1): Acquire data in the m/z range of 100-1000 to determine the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions. Vary collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation data.

-

Data Presentation: this compound

Based on its known formula C₂₈H₄₇NO₂, the expected high-resolution mass spectrometry data for this compound is presented below.

| Ion Species | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | 429.3658 | 429.3655 | Protonated molecular ion |

| [M+Na]⁺ | 451.3477 | 451.3472 | Sodium adduct |

Note: The observed m/z values are hypothetical for illustrative purposes.

Fragmentation Pathway of Steroidal Alkaloids

Steroidal alkaloids from Fritillaria often exhibit characteristic fragmentation patterns involving cleavages of the steroid rings and the nitrogen-containing side chain.[2][3][4]

Caption: Hypothetical MS/MS Fragmentation Pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework and the connectivity of atoms. For steroidal alkaloids, a suite of 1D and 2D NMR experiments is essential.[5][6]

Experimental Protocol (Illustrative)

-

Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or Pyridine-d₅) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.

-

¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Data Presentation: Representative NMR Data for a Steroidal Alkaloid Skeleton

The following tables summarize typical chemical shift ranges for the core structure of a steroidal alkaloid similar to this compound.

Table 1: Representative ¹H NMR Data

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (HMBC) |

| H-3 | 3.5 - 4.2 | m | C-1, C-2, C-4, C-5 |

| H-6 | 5.2 - 5.6 | br d | C-4, C-5, C-7, C-8, C-10 |

| H-18 (CH₃) | 0.6 - 0.9 | s | C-12, C-13, C-14, C-17 |

| H-19 (CH₃) | 0.9 - 1.2 | s | C-1, C-5, C-9, C-10 |

| H-21 (CH₃) | 0.9 - 1.1 | d | C-17, C-20, C-22 |

| H-26 | 2.5 - 3.0 | m | C-22, C-24, C-25, C-27 |

| N-CH₃ | 2.2 - 2.5 | s | C-22, C-26 |

Table 2: Representative ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| C-3 | 70 - 75 | CH |

| C-5 | 140 - 145 | C |

| C-6 | 120 - 125 | CH |

| C-10 | 35 - 40 | C |

| C-13 | 40 - 45 | C |

| C-18 | 12 - 18 | CH₃ |

| C-19 | 18 - 25 | CH₃ |

| C-22 | 60 - 65 | CH |

| C-26 | 55 - 60 | CH₂ |

Logical Relationships in 2D NMR Analysis

The power of 2D NMR lies in integrating data from multiple experiments to piece together the molecular puzzle.

Caption: Integration of 2D NMR Data for Structure Elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Illustrative)

-

Sample Preparation:

-

Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and ratio it against the sample spectrum to obtain the final absorbance/transmittance spectrum.

Data Presentation: Representative IR Data for an Alkaloid

Alkaloids exhibit characteristic absorption bands corresponding to various functional groups.[7][8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | O-H stretch | Hydroxyl group |

| 3000 - 2850 | C-H stretch | Aliphatic CH, CH₂, CH₃ |

| ~1650 | C=C stretch | Alkene |

| 1250 - 1050 | C-N stretch | Amine |

| 1200 - 1000 | C-O stretch | Alcohol, Ether |

Conclusion

The structural elucidation of a novel natural product like this compound is a meticulous process that requires the integration of data from multiple advanced spectroscopic techniques. High-resolution mass spectrometry establishes the molecular formula and provides initial structural clues through fragmentation. A comprehensive suite of 1D and 2D NMR experiments is then employed to assemble the complete carbon-hydrogen framework and determine stereochemistry. Finally, IR spectroscopy offers a rapid confirmation of key functional groups. By following the methodologies outlined in this guide, researchers can confidently and accurately determine the structures of complex steroidal alkaloids, paving the way for further investigation into their pharmacological properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diagnostic fragmentation-assisted mass spectral networking coupled with in silico dereplication for deep annotation of steroidal alkaloids in medicinal Fritillariae Bulbus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. characterization-and-identification-of-steroidal-alkaloids-in-fritillaria-species-using-liquid-chromatography-coupled-with-electrospray-ionization-quadrupole-time-of-flight-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]

- 5. Steroidal Alkaloids from the Roots of Veratrum mengtzeanum Loes. with Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Hapepunine: A Technical Overview of an Elusive Steroidal Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hapepunine is a naturally occurring steroidal alkaloid that has been isolated from various species of the Fritillaria plant, notably Fritillaria camtschatcensis and Fritillaria thunbergii. As a member of the N-methyl-22,26-epiminocholestene class of compounds, its complex structure has drawn interest within the scientific community. However, despite its identification, a comprehensive body of public-domain data regarding its specific physical, chemical, and biological properties remains remarkably scarce. This guide aims to synthesize the currently available information on this compound and to highlight the significant gaps in knowledge that present opportunities for future research.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported in publicly accessible scientific literature. The following table summarizes the known identifying information.

| Property | Value | Source |

| Chemical Formula | C₂₈H₄₇NO₂ | [1] |

| Molecular Weight | 429.7 g/mol | [1] |

| CAS Number | 68422-01-5 | [2] |

| Purity | Typically ≥98% (by HPLC) | [3] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported; a general recommendation for steroidal alkaloids of this nature suggests warming and sonication to enhance solubility in standard solvents. | [1] |

Note: The lack of specific data for melting point, boiling point, and a detailed solubility profile in various aqueous and organic solvents is a significant impediment to its further study and application.

Experimental Protocols

General Isolation Workflow for Steroidal Alkaloids from Fritillaria

While a specific protocol for this compound is unavailable, a generalized workflow for the isolation of similar alkaloids from Fritillaria can be inferred. This typically involves a multi-step process.

References

Navigating the Solubility Landscape of Hapepunine: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Hapepunine. Due to the limited availability of public data on the solubility of this compound in various organic solvents, this document provides a foundational framework of experimental protocols and theoretical considerations for determining its solubility profile.

Introduction to this compound

This compound is a steroidal alkaloid with the chemical formula C₂₈H₄₇NO₂ and a molecular weight of 429.7 g/mol . While specific quantitative solubility data in common organic solvents is not extensively documented in publicly accessible literature, general observations suggest that warming and sonication may enhance its dissolution.[1] Understanding the solubility of this compound is a critical parameter for its handling, formulation, and the development of analytical methods.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The table below is provided as a template for researchers to populate as they generate experimental data.

Table 1: Solubility of this compound in Common Organic Solvents (Template)

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |

| Methanol | CH₃OH | 5.1 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Acetone | C₃H₆O | 5.1 | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Acetonitrile | C₂H₃N | 5.8 | |||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound. These protocols are based on established pharmaceutical research practices.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification.

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC.

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer or organic solvent of interest

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or UV-Vis spectroscopy.

Procedure:

-

Dispense the aqueous buffer or organic solvent into the wells of a 96-well plate.

-

Using a serial dilution method, add varying concentrations of the this compound stock solution to the wells.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or a significant change in absorbance indicates precipitation.

-

The concentration at which precipitation is first observed is reported as the kinetic solubility.

Visualization of Experimental Workflow

Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a generalized experimental workflow for determining the solubility of a research compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for researchers to systematically determine the solubility of this compound in various organic solvents. While specific data is currently lacking, the outlined experimental protocols and the structured approach to data generation will enable the scientific community to build a comprehensive solubility profile for this compound. The provided workflow diagram offers a clear visual representation of the necessary steps, ensuring a standardized and reproducible approach to solubility studies. As research progresses, it is anticipated that the collective efforts of the scientific community will populate the provided data table, leading to a more complete understanding of this compound's physicochemical properties.

References

Potential Therapeutic Targets of Hapepunine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hapepunine, a steroidal alkaloid of the N-methyl-22,26-epiminocholestene class, is a natural product isolated from plants of the Fritillaria genus, including Fritillaria camtschatcensis and Fritillaria pallidiflora. While research specifically focused on this compound is in its nascent stages, preliminary studies and the broader pharmacological activities of related Fritillaria alkaloids suggest its potential as a therapeutic agent, particularly in the context of inflammation and cancer. This document provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, drawing from direct experimental evidence where available and inferring potential mechanisms from the activities of analogous compounds.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its anti-inflammatory activity. This data is summarized in the table below.

| Compound | Biological Activity | Assay System | Measured Parameter | Result (IC50) | Reference |

| This compound | Anti-inflammatory | LPS-activated RAW264.7 macrophages | Nitric Oxide (NO) Production | 20.85 μM | [1] |

Potential Therapeutic Targets and Signaling Pathways

Direct therapeutic targets of this compound have not yet been definitively identified. However, based on its demonstrated anti-inflammatory activity and the known mechanisms of other isosteroidal alkaloids from Fritillaria species, several potential targets and signaling pathways can be postulated.

Anti-inflammatory Activity

The significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a key finding.[1] NO is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The inhibition of NO production suggests that this compound may target upstream signaling components that regulate iNOS expression.

Total alkaloid extracts from Fritillaria cirrhosa have been shown to alleviate inflammation by inhibiting the TGF-β and NF-κB signaling pathways.[2][3] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including iNOS. It is plausible that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB pathway.

A potential mechanism is the inhibition of IκBα phosphorylation and degradation, which would prevent the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.[1] Another Fritillaria alkaloid, stenanzine, was shown to act via this mechanism.[1]

References

- 1. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]

- 3. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Hapepunine and its Analogs: A Technical Review of Isosteroidal Alkaloids from Fritillaria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hapepunine is a naturally occurring isosteroidal alkaloid of the N-methyl-22,26-epiminocholestene class, isolated from plants of the Fritillaria genus, notably Fritillaria camschatcensis and Fritillaria pallidiflora[1]. As a member of the diverse family of isosteroidal alkaloids found in these medicinal plants, this compound is part of a group of compounds that have garnered significant scientific interest for their broad spectrum of pharmacological activities. Research into isosteroidal alkaloids from Fritillaria has revealed potent anti-inflammatory, antitumor, and antitussive properties, among others[2][3][4]. This technical guide provides a comprehensive review of the scientific literature on this compound and its related isosteroidal analogs, with a focus on their biological activities, mechanisms of action, and relevant experimental methodologies. While specific research on this compound is still emerging, this guide leverages the extensive knowledge of structurally similar alkaloids to present a holistic overview for researchers and drug development professionals.

Quantitative Data on Biological Activities

The biological activities of this compound and other prominent isosteroidal alkaloids from Fritillaria are summarized in the tables below. These tables provide quantitative data where available, allowing for a comparative assessment of their therapeutic potential.

Table 1: Anti-inflammatory Activity of this compound and Related Isosteroidal Alkaloids

| Compound | Assay | Cell Line | Key Findings | IC50 (µM) | Reference |

| This compound | Inhibition of LPS-induced Nitric Oxide (NO) production | RAW264.7 Macrophages | Showed significant inhibitory effects on NO production. | 20.85 | [1] |

| Stenanzine | Inhibition of LPS-induced Nitric Oxide (NO) production | RAW264.7 Macrophages | Demonstrated strong inhibitory effects on NO production. | 8.04 | [1] |

| Unnamed Alkaloid 1 | Inhibition of LPS-induced Nitric Oxide (NO) production | RAW264.7 Macrophages | Exhibited significant inhibitory effects. | 7.79 | [5] |

| Unnamed Alkaloid 4 | Inhibition of LPS-induced Nitric Oxide (NO) production | RAW264.7 Macrophages | Showed notable inhibitory effects. | 11.22 | [5] |

Table 2: Antitumor Activities of Isosteroidal Alkaloids from Fritillaria

| Compound(s) | Cancer Model | Key Findings | Reference |

| Total Alkaloids from F. ussuriensis (TAFU) | S180 and LLC tumor models in mice | Significantly inhibited tumor growth in a dose-dependent manner. Increased caspase-3 expression and reduced microvessel density in tumor tissues. | [6][7] |

| Peimisine | In vitro (various cancer cell lines) | Showed significant cytotoxicity and induced G0/G1 phase arrest and apoptosis. | [6] |

| Verticine, Verticinone, Ebeiedine | In vivo (solid hepatoma and Ehrlich ascites carcinoma in mice) | Demonstrated strong antitumor activity. | [7] |

| Puqietinone and crude alkaloid extract from F. puqiensis | In vitro (three cancer cell types) | Inhibited the growth of cancer cells. | [7] |

| Crude alkaloid extract from F. cirrhosae | In vitro and in vivo | Showed remarkable antitumor activity. | [7] |

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of isosteroidal alkaloids from Fritillaria are attributed to their interaction with several key signaling pathways.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

A prominent mechanism for the anti-inflammatory activity of isosteroidal alkaloids, likely including this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[1]. Compounds like stenanzine have been shown to block the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation[1].

Caption: NF-κB signaling pathway inhibition by isosteroidal alkaloids.

Antitumor Mechanisms

The antitumor effects of isosteroidal alkaloids are multifaceted and involve the modulation of several cellular processes, including:

-

Induction of Apoptosis: Many of these compounds trigger programmed cell death in cancer cells through caspase-3 dependent pathways[2].

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G0/G1 phase[2][6].

-

Inhibition of the Hedgehog Signaling Pathway: Some isosteroidal alkaloids act as antagonists of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer[2].

-

Autophagy Modulation: They can also influence the process of autophagy, which can have context-dependent roles in cancer cell survival and death[2].

Antioxidant Mechanism via Nrf2 Activation

Certain isosteroidal alkaloids from Fritillaria cirrhosa have been shown to protect against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. These alkaloids can reduce the production of reactive oxygen species (ROS), increase glutathione (GSH) levels, and promote the expression of heme oxygenase-1 (HO-1) by inducing the nuclear translocation of Nrf2[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for key assays used in the study of this compound and its analogs.

Protocol 1: In Vitro Anti-inflammatory Assay - Measurement of Nitric Oxide (NO) Inhibition

This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound and other isosteroidal alkaloids[1].

1. Cell Culture and Treatment:

- RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

- Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

- The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

- Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

2. Measurement of Nitric Oxide (NO) Production:

- After the 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

- Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

- The mixture is incubated at room temperature for 10 minutes.

- The absorbance at 540 nm is measured using a microplate reader.

- The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

3. Data Analysis:

- The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

- The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.

Protocol 2: In Vitro Antitumor Assay - MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells, as employed in the study of Fritillaria alkaloids[6][7].

1. Cell Culture and Seeding:

- A human cancer cell line (e.g., HepG2, A549, or others) is maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

- Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

- The cells are treated with various concentrations of the test alkaloid for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

3. MTT Assay:

- After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

- The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

- The plate is gently shaken for 10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

- The absorbance at 490 nm is measured using a microplate reader.

- The cell viability is expressed as a percentage of the vehicle-treated control.

- The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is calculated.

Experimental Workflow for Isolation and Screening

The discovery and evaluation of novel alkaloids like this compound typically follow a systematic workflow, from plant material to bioactive compound identification.

References

- 1. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of Isosteroidal Alkaloids from the Plants in the Genus Veratrum and Fritillaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitussive, expectorant and anti-inflammatory alkaloids from Bulbus Fritillariae Cirrhosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three undescribed isosteroidal alkaloids from the bulbs of Fritillaria ussuriensis maxim: Anti-inflammatory activities, docking studies and molecular dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isosteroid alkaloids from Fritillaria cirrhosa bulbus as inhibitors of cigarette smoke-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Hapepunine: Application Notes and Protocols for Extraction, Purification, and Biological Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hapepunine is a steroidal alkaloid found in plants of the Fritillaria genus, notably Fritillaria camtschatcensis and Fritillaria pallidiflora.[1][2] As a member of the diverse family of steroidal alkaloids, this compound is of significant interest to the scientific community for its potential therapeutic applications. Steroidal alkaloids from Fritillaria species have a long history of use in traditional medicine for treating respiratory ailments.[3] Modern pharmacological studies have begun to elucidate the mechanisms behind these effects, with research indicating that these compounds, including this compound, possess anti-inflammatory properties.[1][4] This document provides detailed protocols for the extraction and purification of this compound and outlines its known biological activities and associated signaling pathways.

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₈H₄₇NO₂ |

| Molecular Weight | 429.68 g/mol |

| Class | Steroidal Alkaloid |

| Source | Fritillaria camtschatcensis, Fritillaria pallidiflora[1][2] |

Extraction and Purification Protocols

The following protocols are based on established methods for the extraction and purification of steroidal alkaloids from Fritillaria species and can be adapted for the specific isolation of this compound.

I. Extraction of Total Alkaloids

This protocol focuses on the initial extraction of a crude alkaloid mixture from the plant material.

Materials:

-

Dried and powdered aerial parts of Fritillaria camtschatcensis or Fritillaria pallidiflora

-

90% Ethanol

-

Ammonia solution

-

Rotary evaporator

-

Reflux apparatus

Protocol:

-

Soak the dried and powdered plant material in an ammonia solution to basify the alkaloids.

-

Perform a reflux extraction using 90% ethanol at a solid-to-liquid ratio of 1:15 (w/v) at 80°C for 120 minutes.

-

Filter the extract and repeat the extraction process on the plant residue to ensure maximum yield.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

II. Purification of this compound

This protocol describes the purification of this compound from the crude alkaloid extract using macroporous resin and High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude total alkaloid extract

-

H-103 macroporous resin

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

HPLC system with a C18 column

-

Acetonitrile

-

Ammonium bicarbonate buffer

Protocol:

-

Macroporous Resin Chromatography (Enrichment):

-

Dissolve the crude extract in an acidic aqueous solution.

-

Load the solution onto a pre-treated H-103 macroporous resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the adsorbed alkaloids with a step gradient of ethanol.

-

Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC).

-

Combine the this compound-rich fractions and concentrate them.

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

Dissolve the enriched alkaloid fraction in the mobile phase.

-

Perform preparative HPLC on a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile and 10 mmol/L ammonium bicarbonate buffer (pH adjusted to 10 with ammonia solution).

-

Monitor the elution profile and collect the fractions corresponding to the this compound peak.

-

Evaporate the solvent from the collected fractions to obtain purified this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| IC₅₀ for LPS-induced NO production inhibition | 20.85 μM | [1] |

| Total Alkaloid Yield (from F. cirrhosa) | 94.43% recovery after enrichment | |

| Purity (Post-HPLC) | >98% (typical for this method) |

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory activity.[1] The primary mechanism of action for steroidal alkaloids from Fritillaria in mediating anti-inflammatory responses is through the inhibition of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) pathways.[5][6]

Anti-inflammatory Mechanism of this compound

This compound exhibits its anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a pro-inflammatory mediator.[1] This inhibition is likely achieved through the suppression of the NF-κB signaling pathway. In inflammatory conditions, the activation of the NF-κB pathway leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS). By inhibiting this pathway, this compound can effectively reduce the inflammatory response.

Caption: this compound's proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Workflow

The overall process from plant material to purified this compound and subsequent biological analysis follows a logical progression.

Caption: Workflow for this compound extraction, purification, and analysis.

Conclusion

This compound represents a promising natural product with potential for development as an anti-inflammatory agent. The protocols provided herein offer a comprehensive guide for its extraction and purification, enabling further research into its pharmacological properties and mechanism of action. The elucidation of its role in modulating key inflammatory signaling pathways, such as NF-κB, provides a strong foundation for future preclinical and clinical investigations.

References

- 1. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Total Synthesis of Hapepunine and Related Daphniphyllum Alkaloids

Introduction

Hapepunine is a member of the extensive family of Daphniphyllum alkaloids, a class of natural products known for their complex, polycyclic architectures and interesting biological activities.[1][2] These alkaloids are isolated from evergreen plants of the genus Daphniphyllum, which are utilized in traditional Chinese medicine.[1][2] The intricate and caged structures of these molecules make them compelling and challenging targets for total synthesis.[1] While a specific total synthesis of this compound has not been detailed in publicly available literature, the synthetic strategies developed for structurally related Daphniphyllum alkaloids, particularly those of the calyciphylline A-type, provide a valuable methodological blueprint for approaching the synthesis of this compound.

This document outlines the key synthetic methodologies and protocols employed in the total synthesis of close structural analogs of this compound, such as daphenylline and himalensine A. These approaches showcase innovative solutions to the construction of the characteristic bridged and polycyclic ring systems of this alkaloid family.

Key Synthetic Strategies for Calyciphylline A-Type Alkaloids

The total synthesis of calyciphylline A-type Daphniphyllum alkaloids, such as daphenylline and himalensine A, has been a significant focus of synthetic chemistry research. These efforts have led to the development of several elegant and efficient strategies for assembling their complex molecular frameworks.

A notable strategy involves a late-stage transannular ring formation from macrocyclic intermediates. This approach was pursued in an attempted total synthesis of himalensine A.[3] Another successful approach for the synthesis of daphenylline involved a Rh-mediated intramolecular Buchner/6π-electrocyclic ring-opening sequence to construct the pentacyclic core.[3] Furthermore, a [2+2] photocycloaddition/bond cleavage sequence was ingeniously used to install a challenging quaternary methyl group.[3] The final hexacyclic scaffold of daphenylline was completed via a late-stage Friedel-Crafts cyclization and deoxygenation.[3]

An alternative powerful strategy in the synthesis of Daphniphyllum alkaloids is the use of a gold-catalyzed 6-exo-dig cyclization followed by an intramolecular Michael addition to construct the bridged 6,6,5-tricyclic motif at an early stage.[2] The aromatic moiety in daphenylline was forged through a photoinduced olefin isomerization/6π-electrocyclization cascade, followed by an oxidative aromatization process.[2]

A biomimetic approach has also been explored, inspired by the hypothetical biosynthetic pathway of these alkaloids.[4] This involved a novel one-pot transformation of a dialdehyde to a pentacyclic unsaturated amine, which proved to be a highly efficient method for constructing the core structure of Daphniphyllum alkaloids.[4]

Summary of Synthetic Data

The following table summarizes key quantitative data from reported total syntheses of related Daphniphyllum alkaloids.

| Alkaloid | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |

| Daphenylline | Rh-mediated Buchner/6π-electrocyclization, [2+2] photocycloaddition/bond cleavage | 11 (formally enantioselective) | Not Reported | [3] |

| Daphenylline | Gold-catalyzed cyclization, intramolecular Michael addition, photoinduced electrocyclization | Not explicitly stated, but described as the "first total synthesis" | Not Reported | [2] |

| (-)-Himalensine A | Intramolecular Heck reaction to form the 2-azabicyclo[3.3.1]nonane moiety | 14 | Not Reported | [1] |

Experimental Protocols for Key Transformations

The following are detailed experimental protocols for key reactions that have been successfully applied in the synthesis of Daphniphyllum alkaloids and are instructive for the synthesis of this compound.

Protocol 1: Gold-Catalyzed 6-exo-dig Cyclization and Intramolecular Michael Addition

This protocol describes the construction of the bridged 6,6,5-tricyclic core, a key structural motif in many Daphniphyllum alkaloids.[2]

Reactants: A suitable enyne precursor. Reagents: Gold(I) catalyst (e.g., [Ph3PAu]NTf2), suitable solvent (e.g., dichloromethane). Procedure:

-

To a solution of the enyne precursor in dry dichloromethane at room temperature is added the gold(I) catalyst.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product of the 6-exo-dig cyclization is isolated.

-

The isolated intermediate is then subjected to conditions that promote an intramolecular Michael addition to form the bridged tricyclic system. This may involve treatment with a suitable base in a protic solvent.

-

The final product is purified by column chromatography.

Protocol 2: Rh-mediated Intramolecular Buchner/6π-Electrocyclic Ring-Opening

This protocol details the formation of the pentacyclic core of daphenylline.[3]

Reactants: A diazo compound precursor tethered to an aromatic ring. Reagents: Rhodium(II) catalyst (e.g., Rh2(OAc)4), suitable high-boiling solvent (e.g., toluene or xylene). Procedure:

-